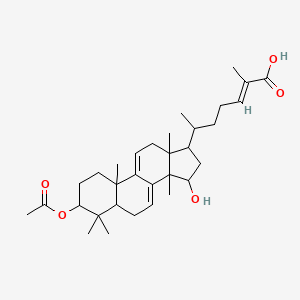
E6CLV6G2RR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E6CLV6G2RR is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is characterized by the presence of a carbon-11 isotope, which is a positron-emitting radionuclide. The compound’s structure includes an imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of E6CLV6G2RR typically involves the incorporation of the carbon-11 isotope into the molecular structure. The synthetic route generally includes the following steps:
Preparation of the precursor: The precursor molecule, N,N-Dimethyl-4-(6-(methylthio)imidazo[1,2-a]pyridine-2-yl)aniline, is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Radiolabeling: The precursor is then subjected to radiolabeling with carbon-11. This is usually achieved through a methylation reaction using [11C]methyl iodide or [11C]methyl triflate under controlled conditions.
Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity.
Industrial production methods for this compound are similar but scaled up to meet the demand for clinical and research applications. The production process must adhere to strict regulatory guidelines to ensure safety and efficacy.
Analyse Chemischer Reaktionen
E6CLV6G2RR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazo[1,2-a]pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
E6CLV6G2RR has several scientific research applications:
Chemistry: It is used as a radiolabeled probe in PET imaging to study the distribution and kinetics of various biological processes.
Biology: The compound helps in understanding the interaction of imidazo[1,2-a]pyridine derivatives with biological targets, such as enzymes and receptors.
Medicine: It is utilized in the diagnosis and monitoring of diseases, including cancer and neurological disorders, by providing detailed images of the affected tissues.
Industry: The compound is used in the development of new radiopharmaceuticals and imaging agents for clinical applications.
Wirkmechanismus
The mechanism of action of E6CLV6G2RR involves its interaction with specific molecular targets in the body. The carbon-11 isotope emits positrons, which interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. These gamma rays are detected by PET scanners to create detailed images of the compound’s distribution in the body. The imidazo[1,2-a]pyridine core may also interact with specific receptors or enzymes, modulating their activity and providing insights into their biological functions.
Vergleich Mit ähnlichen Verbindungen
E6CLV6G2RR can be compared with other radiolabeled compounds, such as:
[11C]Choline: Used in PET imaging for cancer diagnosis, particularly prostate cancer.
[18F]Fluorodeoxyglucose (FDG): A widely used radiotracer in PET imaging for various cancers and metabolic disorders.
[11C]Raclopride: Used to study dopamine receptors in the brain.
The uniqueness of this compound lies in its specific structure, which allows for targeted imaging of certain biological processes and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H17N3S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(6-(111C)methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline |
InChI |
InChI=1S/C16H17N3S/c1-18(2)13-6-4-12(5-7-13)15-11-19-10-14(20-3)8-9-16(19)17-15/h4-11H,1-3H3/i3-1 |
InChI-Schlüssel |
WOYCDVDURLTMAW-KTXUZGJCSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)S[11CH3] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)SC |
Synonyme |
(11C)MeS-IMPY (S-methyl-11C)N,N-dimethyl-4-(6-(methylthio)imidazo(1,2-a)pyridine-2-yl)aniline MeS-IMPY N,N-dimethyl-4-(6-(methylthio)imidazo(1,2-a)pyridine-2-yl)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dihydroxyphenyl)-N-[3-({4-[3-(3,4-dihydroxyphenyl)propanamido]butyl}amino)propyl]propanamide](/img/structure/B1256564.png)


![5-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1256569.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256570.png)



![1-[3,3-Dimethyl-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1256581.png)


![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B1256586.png)

